N-(propan-2-yl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-ISOPROPYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with an isopropyl group and a tetrafluorophenoxy methyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPROPYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-ISOPROPYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-ISOPROPYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-ISOPROPYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate: A precursor for the synthesis of radiolabeled peptides used in positron emission tomography (PET) imaging.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-ISOPROPYL-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of a pyrazole ring with a tetrafluorophenoxy methyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13F4N3O2 |
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Molecular Weight |
331.27 g/mol |
IUPAC Name |
N-propan-2-yl-1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13F4N3O2/c1-7(2)19-14(22)10-3-4-21(20-10)6-23-13-11(17)8(15)5-9(16)12(13)18/h3-5,7H,6H2,1-2H3,(H,19,22) |
InChI Key |
AATUBGMIPZYCEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C=C1)COC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
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